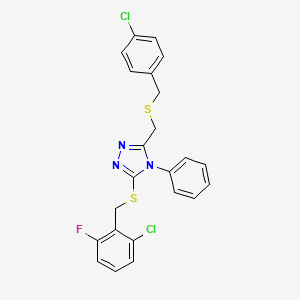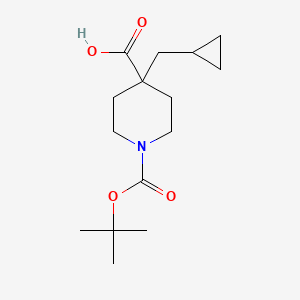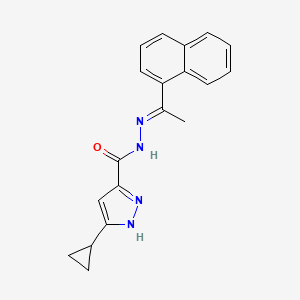![molecular formula C14H17N3O2S B2965931 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole CAS No. 2097913-32-9](/img/structure/B2965931.png)
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole is a synthetic compound that combines an imidazole ring with a sulfonyl group and an isoindole moiety
Mécanisme D'action
Target of action
Imidazole derivatives are known to interact with a broad range of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and functional groups. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities. They show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetic properties of imidazole and isoindole derivatives would depend on their specific chemical structure. Generally, imidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of action
The result of the action of imidazole and isoindole derivatives can vary greatly depending on their specific targets and mode of action. For example, some imidazole derivatives have been shown to have antioxidant potential .
Action environment
The action of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the amphoteric nature of imidazole (it shows both acidic and basic properties) can influence its interaction with its environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole typically involves multiple steps:
Formation of the Imidazole Ring
Reaction: : Condensation of glyoxal with ammonium acetate or similar nitrogen sources.
Conditions: : Mild heating (50-80°C) under nitrogen atmosphere.
Sulfonylation of Imidazole
Reaction: : Reaction of the imidazole derivative with sulfonyl chloride.
Conditions: : Base (such as triethylamine) in an anhydrous solvent (like dichloromethane) at low temperatures.
Coupling with Isoindole Moiety
Reaction: : Utilizing palladium-catalyzed coupling reactions (Suzuki or Heck reactions).
Conditions: : Mild heating, in the presence of suitable catalysts and ligands.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with optimizations to improve yield and efficiency. Continuous flow reactors and automated systems are employed to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide.
Conditions: : Mild to moderate temperatures.
Products: : Formation of corresponding sulfoxides or sulfones.
Reduction
Reagents: : Sodium borohydride, lithium aluminium hydride.
Conditions: : Controlled temperatures in dry solvents.
Products: : Reduction of sulfonyl groups to sulfoxides.
Substitution
Reagents: : Halides or other nucleophiles.
Conditions: : Mild heating, often in polar aprotic solvents.
Products: : Substituted imidazole derivatives.
Major Products
The major products depend on the specific reaction but typically include various oxidized, reduced, or substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Used as an intermediate for synthesizing complex molecules.
Biology
Biochemical Probes: : Utilized in the study of enzyme mechanisms and pathways.
Molecular Biology: : Serves as a scaffold in drug design and development.
Medicine
Diagnostics: : Used in creating diagnostic tools and markers.
Industry
Materials Science: : Incorporated into the design of advanced materials.
Agrochemicals: : Applied in the formulation of pest control agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyridine: : Similar imidazole-sulfonyl structure with a pyridine moiety.
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}benzene: : Benzene ring instead of isoindole.
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}thiophene: : Thiophene ring for heterocyclic variation.
Uniqueness
The isoindole moiety grants unique electronic and steric properties, distinguishing it from other similar compounds. This uniqueness can translate to different reactivity and specific applications, particularly in fields requiring precise molecular interactions.
This compound’s unique combination of structural features offers a versatile platform for various scientific and industrial applications, making it a valuable focus for ongoing research and development.
Propriétés
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11(2)16-9-14(15-10-16)20(18,19)17-7-12-5-3-4-6-13(12)8-17/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFIFHEZCJMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2965850.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)





![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)


![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
